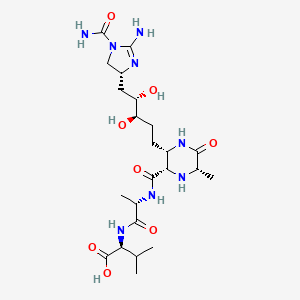

Guadinomine C2

Description

Structure

3D Structure

Properties

Molecular Formula |

C23H40N8O8 |

|---|---|

Molecular Weight |

556.6 g/mol |

IUPAC Name |

(2S)-2-[[(2S)-2-[[(2S,3S,6S)-3-[(3R,4S)-5-[(4R)-2-amino-1-carbamoyl-4,5-dihydroimidazol-4-yl]-3,4-dihydroxypentyl]-6-methyl-5-oxopiperazine-2-carbonyl]amino]propanoyl]amino]-3-methylbutanoic acid |

InChI |

InChI=1S/C23H40N8O8/c1-9(2)16(21(37)38)30-19(35)11(4)27-20(36)17-13(29-18(34)10(3)26-17)5-6-14(32)15(33)7-12-8-31(23(25)39)22(24)28-12/h9-17,26,32-33H,5-8H2,1-4H3,(H2,24,28)(H2,25,39)(H,27,36)(H,29,34)(H,30,35)(H,37,38)/t10-,11-,12+,13-,14+,15-,16-,17-/m0/s1 |

InChI Key |

YULBZOGRTPPGQN-UAGJEOMQSA-N |

Isomeric SMILES |

C[C@H]1C(=O)N[C@H]([C@H](N1)C(=O)N[C@@H](C)C(=O)N[C@@H](C(C)C)C(=O)O)CC[C@H]([C@H](C[C@@H]2CN(C(=N2)N)C(=O)N)O)O |

Canonical SMILES |

CC1C(=O)NC(C(N1)C(=O)NC(C)C(=O)NC(C(C)C)C(=O)O)CCC(C(CC2CN(C(=N2)N)C(=O)N)O)O |

Synonyms |

guadinomine C2 |

Origin of Product |

United States |

Structural Elucidation and Stereochemical Characterization of Guadinomine C2

Methodologies for Absolute Configuration Determination of Natural Guadinomine C2

The determination of the absolute configuration of natural this compound was not achievable through direct analysis of the isolated natural product alone. nih.govsemanticscholar.org The complexity of the molecule and the potential for multiple stereoisomers necessitated a more definitive approach. Consequently, the primary and ultimately successful methodology was a reliable asymmetric total synthesis, which allowed for an unambiguous assignment of all stereocenters. nih.govsemanticscholar.orgresearchgate.net

The successful synthesis confirmed the absolute configuration by comparing the synthetic compound with the natural product, finding them to be identical in all respects. pharm.or.jp The key synthetic strategies that enabled this determination included:

Stereocontrolled Construction of the Piperazinone Moiety : This crucial step involved a sequence of highly stereoselective reactions, including an Evans asymmetric aldol (B89426) reaction, aziridine (B145994) formation, regioselective azidolysis, and an intramolecular S(N)2 cyclization. nih.govpharm.or.jp This sequence established the stereochemistry of the tri-substituted piperazinone core in an optically pure form. nih.govresearchgate.net

Asymmetric Nitroaldol (Henry) Reaction : This reaction was employed to set a key stereocenter in the aliphatic chain of the molecule. pharm.or.jpescholarship.org

Iodine-Mediated Redox Cyclization : A novel feature of the synthesis was the use of triphenylphosphine (B44618) (PPh3) and iodine (I2) to construct the unique 5-membered cyclic guanidine (B92328) substructure via an intramolecular S(N)2 cyclization. nih.gov This step was critical for forming the characteristic guanidinyl core of the molecule.

Diastereoselective Nucleophilic Addition : This was used for the enantioselective preparation of a 1,2-diol unit within the molecule. pharm.or.jp

By constructing the molecule through a series of steps where the stereochemical outcome was known and controlled, the researchers could synthesize a specific stereoisomer of this compound. The subsequent confirmation that this synthetic molecule was identical to the natural isolate definitively established the absolute configuration of the natural product. pharm.or.jp

| Methodology | Description | Purpose in Stereochemical Determination |

| Asymmetric Total Synthesis | The complete chemical synthesis of the molecule from simpler precursors using reactions that control the 3D arrangement of atoms. | To create a stereochemically defined version of this compound to compare against the natural product for absolute configuration assignment. nih.govsemanticscholar.org |

| Evans Asymmetric Aldol Reaction | A stereoselective reaction to form a new carbon-carbon bond and create two new stereocenters with high control. | To construct the piperazinone moiety with the correct stereochemistry. pharm.or.jp |

| Intramolecular S(N)2 Cyclization | An internal nucleophilic substitution reaction to form a ring structure. | Used to form the piperazinone core and the unique 5-membered cyclic guanidine substructure. nih.gov |

| Asymmetric Henry Reaction | A base-catalyzed carbon-carbon bond-forming reaction between a nitroalkane and an aldehyde or ketone. | To establish a specific stereocenter in the side chain of the molecule. pharm.or.jpescholarship.org |

Complexities in Stereochemical Assignment and Resolution through Synthesis

The primary complexity in the stereochemical assignment of this compound stemmed from the inability to define its absolute configuration using standard spectroscopic or crystallographic methods on the natural product itself. nih.gov This was largely due to the intricate structure containing multiple stereogenic centers and the limited quantities available from the natural source. escholarship.org The challenge was therefore to not only propose a structure but to prove its exact three-dimensional arrangement.

The resolution to this problem was unequivocally provided by chemical synthesis. nih.gov The total synthesis of this compound was a lengthy and complex undertaking, reported to involve 33 steps in the longest linear sequence, which underscores the difficulty of the challenge. researchgate.netmdpi.com

Key complexities and their synthetic resolutions are detailed below:

Multiple Stereocenters : this compound possesses several stereocenters within its common structural core. escholarship.org Determining the relative and absolute configuration of each of these centers was a major hurdle. The synthetic route had to be designed with high levels of stereocontrol to generate only the desired isomer out of many possibilities.

Construction of the Cyclic Guanidine : The formation of the unique 5-membered cyclic guanidine moiety also presented a significant synthetic challenge. The development of a specific iodine-mediated intramolecular S(N)2 cyclization was the key innovation that enabled the successful construction of this part of the molecule. nih.gov

The total synthesis served as the definitive proof of structure. By meticulously building the molecule with known configurations at each new stereocenter, the researchers could produce a single, pure stereoisomer. When the spectroscopic data of this synthetic compound perfectly matched the data from natural this compound, the absolute configuration was finally and irrefutably confirmed. nih.govpharm.or.jp

Biosynthetic Pathways of the Guadinomine Family and Relevance to Guadinomine C2

Identification and Characterization of the guadinomine (gdn) Biosynthetic Gene Cluster

The roadmap for guadinomine biosynthesis is encoded within a specific region of the Streptomyces genome, known as the guadinomine (gdn) biosynthetic gene cluster. nih.govnih.govwikipedia.org The elucidation of this cluster has been pivotal in understanding how these complex molecules are assembled. nih.govacs.org

Genetic Organization: 26 Open Reading Frames Spanning 51.2 kb

The gdn biosynthetic gene cluster is a substantial genetic locus, extending over 51.2 kilobases (kb) and comprising 26 open reading frames (ORFs). nih.govnih.govwikipedia.orgacs.org Each ORF is predicted to encode an enzyme or protein that plays a specific role in the construction of the guadinomine scaffold or in its regulation and transport. The identity of this gene cluster was confirmed through targeted gene disruption experiments, which led to the abolishment of guadinomine production. nih.govnih.govacs.org

Below is a table detailing some of the key ORFs within the gdn cluster and their proposed functions.

| Gene | Proposed Function |

| gdnA | Aminomalonyl-ACP biosynthesis |

| gdnB | Aminomalonyl-ACP biosynthesis |

| gdnC | Aminomalonyl-ACP biosynthesis |

| gdnD | Aminomalonyl-ACP biosynthesis |

| gdnE | PKS/NRPS hybrid |

| gdnF | PKS module |

| gdnG | PKS module |

| gdnH | PKS module |

| gdnI | Carbamoyltransferase |

| gdnJ | Arginine:glycine (B1666218) amidinotransferase (AGAT) |

| gdnS | Phosphopantetheinyl transferase |

This table represents a selection of genes from the 26 ORFs identified in the guadinomine biosynthetic gene cluster. nih.govucsf.edunih.gov

Role of Chimeric Multimodular Polyketide Synthase (PKS) and Nonribosomal Peptide Synthetase (NRPS)

At the heart of guadinomine biosynthesis lies a chimeric system of multimodular PKS and NRPS enzymes. nih.govnih.govkitasato-u.ac.jp These large, multi-domain proteins function as an assembly line, sequentially adding and modifying building blocks to create the final complex structure. nih.govnih.gov The PKS modules are responsible for the synthesis of the polyketide backbone of the molecule, while the NRPS machinery incorporates amino acid residues. nih.govrsc.org This hybrid PKS/NRPS system is responsible for generating the core scaffold that is common to the guadinomine family, including Guadinomine C2. nih.govkitasato-u.ac.jp

Precursor Incorporation and Unique Biosynthetic Steps

The biosynthesis of guadinomines is distinguished by the use of unusual starter and extender units, which contribute to their unique chemical structures and biological activities. nih.govnih.govkitasato-u.ac.jp

Biosynthesis from a Unique Guanidinoacetate Starter Unit

The assembly of the guadinomine molecule begins with a distinctive starter unit: guanidinoacetate. nih.govkitasato-u.ac.jprsc.org This precursor is synthesized by the enzyme GdnJ, an arginine:glycine amidinotransferase (AGAT). nih.govrsc.org GdnJ catalyzes the transfer of an amidino group from arginine to glycine, yielding guanidinoacetate and ornithine. nih.govwikipedia.org This guanidinoacetate is then loaded onto the PKS/NRPS assembly line to initiate the construction of the polyketide chain. nih.govrsc.org

Formation and Utilization of the Unusual Aminomalonyl-Acyl Carrier Protein (ACP) Extender Unit

A particularly noteworthy feature of guadinomine biosynthesis is the incorporation of an aminomalonyl-acyl carrier protein (ACP) extender unit. nih.govnih.govacs.org This is a rare building block in polyketide synthesis, having been identified in only a few other natural product pathways, such as those for zwittermicin and colibactin. nih.govrsc.orgnih.gov A set of genes within the gdn cluster, homologous to those in the zwittermicin pathway, is responsible for the synthesis of this unusual extender unit. nih.gov The incorporation of the aminomalonyl-ACP is crucial for installing the vicinal diamine moiety, a key structural feature of the guadinomines. nih.govresearchgate.net

Enzymatic Mechanisms of Key Biosynthetic Enzymes (e.g., GdnJ, AGAT)

The intricate chemical transformations in guadinomine biosynthesis are orchestrated by a suite of specialized enzymes. nih.govrsc.org The detailed characterization of these enzymes provides insight into the precise molecular steps of the pathway.

GdnJ, the arginine:glycine amidinotransferase (AGAT), plays a critical role in providing the guanidinoacetate starter unit. nih.govrsc.org Kinetic analysis of purified GdnJ has shown it to be an efficient enzyme. nih.gov The reaction proceeds via a ping-pong mechanism, a common catalytic strategy for this class of enzymes. nih.govwikipedia.org In this mechanism, the amidino group from arginine is first transferred to an active site residue on the enzyme, releasing ornithine. Subsequently, the amidino group is transferred from the enzyme to glycine to form guanidinoacetate. nih.govwikipedia.org

The following table summarizes the key enzymes and their specific roles in the early stages of guadinomine biosynthesis.

| Enzyme | Class | Substrates | Product | Function in Pathway |

| GdnJ | Arginine:glycine amidinotransferase (AGAT) | L-arginine, L-glycine | Guanidinoacetate, L-ornithine | Synthesizes the unique starter unit for the PKS/NRPS assembly line. |

| GdnA-D | Aminomalonyl-ACP biosynthesis enzymes | L-serine, CoA, etc. | Aminomalonyl-ACP | Generate the unusual extender unit for incorporation into the polyketide chain. |

This table highlights the functions of key enzymes involved in providing the unique building blocks for guadinomine biosynthesis. nih.govrsc.orgrsc.org

Validation of the Biosynthetic Pathway through Targeted Gene Disruption and Heterologous Expression

The proposed biosynthetic pathway for the guadinomine family, including this compound, has been substantiated through rigorous genetic and biochemical analyses. Key methodologies employed include targeted gene disruption to silence specific genes within the native producer, Streptomyces sp. K01-0509, and heterologous expression of individual or groups of genes in a different host organism to characterize their function. nih.govnih.govescholarship.orgresearchgate.netacs.orgacs.orgacs.orgstanford.edu These approaches have been instrumental in confirming the identity and role of the guadinomine (gdn) biosynthetic gene cluster. nih.govescholarship.orgresearchgate.netacs.orgacs.orgacs.orgstanford.edu

The guadinomine biosynthetic gene cluster spans 51.2 kilobases and contains 26 open reading frames. nih.govnih.govescholarship.orgresearchgate.netresearchgate.net To confirm that this cluster was indeed responsible for guadinomine production, a targeted gene disruption experiment was performed. nih.govucsf.edu Specifically, an internal fragment of the gdnE gene, which encodes a ketosynthase domain of the polyketide synthase, was disrupted. nih.govucsf.edu This was achieved by constructing a disruption vector and introducing it into wild-type Streptomyces sp. K01-0509. nih.govucsf.edu The resulting mutant, in which the gdnE gene was inactivated through homologous recombination, was then cultured and its metabolic products analyzed. nih.govucsf.edu Liquid chromatography-mass spectrometry (LC-MS) analysis revealed the complete loss of all characteristic guadinomine peaks, including those for guadinomine A, guadinomine B, and guadinomic acid, in the mutant strain compared to the wild-type. ucsf.edu This finding provided definitive evidence that the identified gene cluster is responsible for the biosynthesis of the guadinomine family of compounds. ucsf.edu

Further validation and functional characterization of the biosynthetic enzymes have been achieved through heterologous expression. nih.govnih.govescholarship.orgresearchgate.net This technique involves cloning individual genes from the gdn cluster and expressing them in a well-characterized host, such as E. coli, which does not naturally produce guadinomines. nih.gov This allows for the in vitro study of the specific biochemical reactions catalyzed by the expressed enzymes. For instance, key enzymes involved in the formation of the unique aminomalonyl-acyl carrier protein (ACP) extender unit and the signature carbamoylated cyclic guanidine (B92328) have been heterologously expressed and their functions analyzed, providing critical insights into the intricate steps of guadinomine biosynthesis. nih.govnih.govescholarship.orgresearchgate.net

Detailed research findings from these validation studies are summarized in the table below, highlighting the specific genes targeted, the experimental methods used, and the observed outcomes, which collectively solidify our understanding of guadinomine biosynthesis.

| Gene | Proposed Function | Experimental Method | Key Findings/Impact on Production | References |

|---|---|---|---|---|

| gdnE | Polyketide Synthase (Ketosynthase domain) | Targeted Gene Disruption | Disruption of gdnE in Streptomyces sp. K01-0509 resulted in the complete abolition of guadinomine production, confirming the essential role of the PKS in the biosynthesis of the guadinomine backbone. | nih.govucsf.edu |

| gdnJ | Arginase-like enzyme | Heterologous Expression & Enzymatic Assay | GdnJ was shown to catalyze the hydrolysis of arginine to produce ornithine, a key precursor for the cyclic guanidine moiety. | amazonaws.com |

| gdnA, gdnB, gdnD | Enzymes for aminomalonyl-ACP biosynthesis | Heterologous Expression & Biochemical Analysis | These enzymes were confirmed to be involved in the formation of the unusual aminomalonyl-ACP extender unit, a critical building block for the polyketide chain. | nih.gov |

Total Chemical Synthesis of Guadinomine C2

Strategic Approaches to Asymmetric Total Synthesis

The asymmetric total synthesis of Guadinomine C2 has been a subject of intensive research, leading to the development of various strategic approaches to construct its intricate molecular framework. These strategies often involve a combination of well-established synthetic methodologies and novel reaction developments to control the stereochemistry at each chiral center.

The initial total syntheses of this compound were characterized by lengthy linear sequences, with one of the first successful routes comprising 33 steps in its longest linear sequence. researchgate.netnih.govmdpi.com These early approaches, while ultimately successful in affording the natural product, highlighted the complexity of the target molecule and the need for highly efficient and stereoselective transformations. The extended number of steps underscores the challenges associated with the construction of the multiple stereocenters and the different heterocyclic rings present in the molecule. researchgate.netnih.govmdpi.com These syntheses provided crucial confirmation of the relative and absolute stereochemistry of the natural product and paved the way for the development of more convergent and efficient second-generation approaches.

Stereoselective Transformations and Methodological Development in C2 Synthesis

The development of stereoselective transformations has been a cornerstone in the successful total synthesis of this compound. Researchers have employed a variety of modern synthetic methods to control the stereochemistry of the molecule, leading to significant advancements in the field of asymmetric synthesis. pharm.or.jp

A key feature in the synthesis of this compound is the enantioselective preparation of 1,2-diol units. pharm.or.jp This has been effectively achieved through diastereoselective nucleophilic addition reactions. By carefully selecting chiral auxiliaries and reaction conditions, synthetic chemists have been able to control the stereochemical outcome of these additions, leading to the desired stereoisomers of the diol fragments. These fragments are crucial building blocks for the subsequent construction of the piperazinone core of the molecule.

The stereocontrolled construction of the trisubstituted piperazinone moiety is a critical and challenging aspect of the total synthesis of this compound. pharm.or.jpnih.gov A key strategy involves the use of the Evans asymmetric aldol (B89426) reaction to establish the initial stereocenters. pharm.or.jptcichemicals.com This powerful method allows for the highly diastereoselective formation of carbon-carbon bonds, setting the stage for the subsequent formation of the piperazinone ring. santiago-lab.comharvard.edu

Following the aldol reaction, a sequence involving aziridine (B145994) formation, regioselective azidolysis (the ring-opening of the aziridine with an azide (B81097) nucleophile), and an intramolecular SN2 cyclization has been successfully employed. pharm.or.jp This sequence of reactions allows for the precise installation of the nitrogen atoms of the piperazinone ring with the correct stereochemistry. The development of this novel and concise synthesis of trisubstituted piperazinone cores in an optically pure form represents a significant methodological advancement. nih.gov

The final key structural feature of this compound is the unique five-membered cyclic guanidine (B92328) substructure. pharm.or.jpnih.gov The construction of this moiety has been accomplished through a strategic sequence of reactions. An asymmetric nitroaldol (Henry) reaction is utilized to introduce a nitro group, which serves as a precursor to one of the nitrogen atoms of the guanidine ring. pharm.or.jp

A novel and noteworthy step in the synthesis is the use of an iodine-mediated redox cyclization. pharm.or.jp This intramolecular SN2 cyclization, employing triphenylphosphine (B44618) and iodine, facilitates the formation of the cyclic guanidine ring. nih.gov This method provides a reliable and efficient means to construct this challenging heterocyclic system.

Stereocontrolled Construction of the Piperazinone Moiety (e.g., Evans Asymmetric Aldol Reaction, Aziridine Formation, Regioselective Azidelysis, SN2 Cyclization)

Confirmation of Absolute Configuration through Comparison of Synthetic and Natural this compound

A major achievement of the total synthesis of this compound was the unambiguous determination of its absolute configuration. pharm.or.jp Prior to the completion of the synthesis, the absolute stereochemistry of the natural product could not be definitively assigned. By comparing the spectral data (such as NMR and mass spectrometry) and optical rotation of the synthetically prepared this compound with that of the natural isolate, researchers were able to confirm that the synthetic material was identical in all aspects. pharm.or.jp This comparison provided the final and conclusive proof of the absolute configuration of natural this compound. pharm.or.jpnih.gov

Challenges and Efficiency Considerations in Guanidine-Containing Natural Product Synthesis

The synthesis of natural products containing the guanidine functional group, such as this compound, presents a unique set of challenges for chemists. These difficulties primarily stem from the inherent chemical properties of the guanidine moiety itself, which is one of the strongest organic bases (pKa ≈ 13.5). This high basicity can complicate purification and interfere with various reaction steps throughout a synthetic sequence. Consequently, the development of efficient and controlled methods for the introduction and manipulation of guanidines is a critical aspect of synthesizing complex molecules like this compound. researchgate.netineosopen.orgcsic.es

Major challenges are also associated with the isolation and identification of guanidine natural products, which often exist in highly complex and polar mixtures that are difficult to separate. rsc.org The successful synthesis of these compounds generally involves reacting an amine with an activated guanidine precursor, followed by the removal of protecting groups to yield the final free guanidine. researchgate.net This strategy is designed to circumvent synthetic difficulties related to the group's high reactivity. researchgate.net

Protecting Group Strategies and Guanylation Reagents

To manage the high basicity and nucleophilicity of the guanidine group, synthetic chemists rely heavily on protecting group strategies. The choice of protecting group is crucial and must be "orthogonal" to other protecting groups in the molecule, meaning it can be removed under specific conditions without affecting others. springernature.comiris-biotech.de This orthogonality is key to controlling the molecular structure during a multi-step synthesis. springernature.com

Several types of protecting groups are commonly employed for guanidines. The trifluoroacetyl group, for instance, is a valuable addition to the chemist's toolbox as it is easily removed under mild basic conditions and is complementary to widely used protecting groups like Boc, Cbz, and Ddpe. researchgate.netnih.govacs.org

The introduction of the guanidine group—a process known as guanidinylation or guanylation—is typically achieved by reacting an amine with a guanylating agent. scholaris.ca A variety of these reagents exist, each with its own advantages and disadvantages. Common examples include:

Thiourea derivatives: Often activated with thiophilic metal salts (e.g., HgCl₂) or coupling reagents like the Mukaiyama reagent. researchgate.netrsc.org While effective, the use of excess reagent may be required due to the low stability of the carbodiimide (B86325) intermediate. nih.gov

S-Alkylisothioureas: These are also efficient guanylating agents. researchgate.net

Pyrazole-1-carboxamidines: These reagents are frequently used but may require large excesses and long reaction times, especially in solid-phase synthesis. nih.gov

Triflylguanidines: Reagents such as N,N′-di-Boc-N′′-triflylguanidine are considered highly efficient for the guanylation of amines, including those that are sterically hindered or electronically deactivated. nih.gov

The table below summarizes common guanylating agents used in the synthesis of guanidine-containing compounds.

Table 1: Common Guanylating Agents

| Reagent Class | Specific Example | Activator/Conditions | Notes |

|---|---|---|---|

| Thioureas | N,N′-di-Boc-thiourea | Mukaiyama's reagent, NIS, or metal salts (e.g., HgCl₂) | Activation generates a highly electrophilic carbodiimide intermediate. nih.gov |

| Pyrazole-based | 1H-Pyrazole-1-carboxamidine hydrochloride | Base | Often used in large excess; can exhibit self-condensation. nih.gov |

| Triflylguanidines | N,N′-di-Boc-N′′-triflylguanidine | Base (e.g., Et₃N) | Highly efficient for a wide range of amines, including unreactive ones. nih.gov |

Challenges in Cyclic Guanidine Formation

In the total synthesis of Guadinomine B and C2, a novel method was developed to construct the unique 5-membered cyclic guanidine substructure. nih.gov This key step involved an intramolecular S_N2 cyclization using triphenylphosphine (PPh₃) and iodine (I₂), demonstrating an innovative approach to forging this challenging structural motif. nih.gov

Efficiency-Driven Synthetic Innovations

To overcome the inherent inefficiencies of traditional multi-step approaches, significant research has focused on developing more direct and efficient methods. A notable advancement is the development of protecting-group-free syntheses. For example, a total synthesis of (+)-guadinomic acid was achieved in just 7 steps from δ-valerolactone using a hydroxyl-directed guanidylation of an unactivated alkene. scispace.comnih.gov This method allows for the direct and stereoselective installation of the entire guanidine unit, bypassing the need for a lengthy synthesis of a linear amine precursor. scispace.comnih.gov

Another area of focus is the optimization of reaction conditions to prevent common side reactions. In syntheses involving peptide coupling reagents (e.g., uronium/aminium reagents), unprotected N-terminal amino groups can react with the coupling agent to form an unwanted guanidine moiety, which terminates peptide chain elongation. iris-biotech.depeptide.com This can be avoided by pre-activating the amino acid before adding it to the reaction mixture. iris-biotech.depeptide.com

The table below details common protecting groups for the guanidine functional group.

Table 2: Selected Protecting Groups for Guanidines

| Protecting Group | Abbreviation | Deprotection Conditions | Orthogonality Notes |

|---|---|---|---|

| tert-Butoxycarbonyl | Boc | Strong acid (e.g., TFA) | Orthogonal to Fmoc, Cbz (under hydrogenolysis). iris-biotech.de |

| Benzyloxycarbonyl | Cbz | Catalytic hydrogenolysis (e.g., H₂, Pd/C) or strong acid | Orthogonal to Fmoc, Boc (under mild acid). acs.org |

| Fluorenylmethyloxycarbonyl | Fmoc | Base (e.g., Piperidine) | Orthogonal to Boc, Cbz, tBu. iris-biotech.de |

Ultimately, the efficiency of any total synthesis of a guanidine-containing natural product hinges on the strategic selection of guanylation methods, protecting groups, and cyclization tactics to minimize step count and maximize yield, while navigating the fundamental reactivity of the guanidine core.

Structure Activity Relationship Sar Analysis Pertaining to Guadinomine C2 and Analogues

Comparative Analysis of Guadinomine C2 Activity with Other Guadinomine Congeners (A, B, D, Guadinomic Acid)

The inhibitory activities of the guadinomine congeners against the T3SS vary dramatically across the series, highlighting a sensitive dependence on their specific chemical structures. Guadinomines A and B are the most potent natural product inhibitors of the T3SS discovered to date. nih.gov In an assay measuring the inhibition of T3SS-induced hemolysis by enteropathogenic Escherichia coli (EPEC), Guadinomine B demonstrated the highest potency with a half-maximal inhibitory concentration (IC50) of 14 nM (0.007 µg/mL), closely followed by Guadinomine A with an IC50 of 38 nM (0.02 µg/mL). kitasato-u.ac.jpnih.govresearchgate.net

In stark contrast, this compound, along with its diastereomer Guadinomine C1 and the related Guadinomic acid, exhibited no inhibitory activity in the same assay. kitasato-u.ac.jpnih.govresearchgate.net Guadinomine D displayed moderate activity with an IC50 value of 16 μM (8.5 µg/ml), rendering it approximately 1000-fold less potent than Guadinomine B. kitasato-u.ac.jpnih.govresearchgate.net This wide range of potencies, from highly active to completely inactive, underscores the specific structural elements required for effective T3SS inhibition. None of the guadinomine compounds showed any direct antimicrobial activity, indicating their mechanism is specific to inhibiting the virulence system rather than bacterial viability. kitasato-u.ac.jp

| Compound | T3SS Inhibitory Activity (IC50) | Reference |

|---|---|---|

| Guadinomine A | 38 nM (0.02 µg/mL) | kitasato-u.ac.jpnih.govresearchgate.net |

| Guadinomine B | 14 nM (0.007 µg/mL) | kitasato-u.ac.jpnih.govresearchgate.net |

| Guadinomine C1 | No Activity | kitasato-u.ac.jpnih.govresearchgate.net |

| This compound | No Activity | kitasato-u.ac.jpnih.govresearchgate.net |

| Guadinomine D | 16 µM (8.5 µg/mL) | kitasato-u.ac.jpnih.govresearchgate.net |

| Guadinomic Acid | No Activity | kitasato-u.ac.jpnih.govresearchgate.net |

Elucidation of Structural Determinants for Type III Secretion System Inhibition in the Guadinomine Family

The significant differences in biological activity among the guadinomine congeners allow for a detailed analysis of the structural features essential for T3SS inhibition. The core structure common to the guadinomines includes a carbamoylated cyclic guanidinyl group, a polyketide-derived alkyl chain, and a dipeptide moiety (L-Ala-L-Val). kitasato-u.ac.jpnih.gov However, specific substitutions and stereochemistry along this scaffold are critical determinants of inhibitory potency.

A key structural feature common to the guadinomine architecture is a vicinal diamine located at the C-2 and C-3 positions of the polyketide backbone. nih.gov The presence and configuration of this moiety are considered vital for biological activity. The dramatic loss of potency observed in analogues where this feature is modified points to its critical role. This diamine core is a relatively rare structural motif in natural products and is a central element in the SAR of the guadinomine family. nih.gov The importance of this vicinal diamine is most clearly demonstrated by comparing the potent Guadinomine B with the far less active Guadinomine D. nih.govresearchgate.net

The most striking piece of SAR evidence comes from the structure of Guadinomine D. This analogue differs from the highly potent Guadinomine B by the presence of an acyl group on the amine at the R2 position (C-3). nih.govresearchgate.net This single modification—the acylation of one of the amines in the vicinal diamine moiety—results in a 1000-fold reduction in T3SS inhibitory activity. nih.govresearchgate.netmdpi.com This finding strongly suggests that a free, unmodified vicinal diamine is a crucial requirement for high-potency inhibition of the T3SS by this class of compounds. The acylation may introduce steric hindrance or eliminate a key hydrogen-bonding interaction necessary for binding to the molecular target within the T3SS apparatus. The inactivity of this compound, which shares the core structure but differs in other aspects, further complicates the SAR, suggesting that while the vicinal diamine is necessary, it is not solely sufficient for activity and that other structural components must also be correctly configured. nih.gov

Molecular Mechanism Studies of the Guadinomine Family Considering Guadinomine C2 S Inactivity

General Mechanism of Action for T3SS Inhibition by Guadinomines A and B

Guadinomines A and B are among the most potent natural product inhibitors of the T3SS discovered to date. nih.govnih.gov Their mechanism of action is centered on disrupting the function of this complex molecular machinery, thereby preventing pathogenic bacteria from injecting harmful effector proteins into host cells. nih.govresearchgate.net This anti-virulence approach is distinct from traditional antibiotics as it does not kill the bacteria, potentially reducing the selective pressure for developing drug resistance. mdpi.commdpi.com

Inhibition of Effector Protein Secretion and Translocation (e.g., YopE, EspB, EspF, Map)

The primary function of the T3SS is to secrete and translocate effector proteins from the bacterial cytoplasm directly into the host cell cytosol. nih.govucl.ac.be These effectors manipulate host cell processes to the bacterium's advantage, facilitating infection and colonization. nih.gov Research has shown that active guadinomines effectively block this critical step.

Studies on enteropathogenic Escherichia coli (EPEC) have demonstrated that guadinomines inhibit the secretion of several key T3SS effector proteins. frontiersin.org For instance, the secretion of EspB, EspF, and Map is significantly reduced in the presence of these compounds. researchgate.netmdpi.comfrontiersin.org EspB is a crucial component of the translocation pore that forms in the host cell membrane, while EspF and Map are effector proteins that disrupt host cell signaling and cytoskeletal structure. researchgate.netmdpi.com Similarly, in studies involving Yersinia species, guadinomines have been shown to inhibit the secretion of effector proteins like YopE, which disrupts the host actin cytoskeleton. frontiersin.org

The inhibitory effect is dose-dependent and highly potent for guadinomines A and B. researchgate.netfrontiersin.org In contrast, guadinomine C2 shows no such inhibitory activity, highlighting the specific structural requirements for T3SS inhibition. kitasato-u.ac.jpresearchgate.netnih.gov

| Compound | Target Pathogen | Inhibited Effector Proteins | Reference |

| Guadinomine A | EPEC | EspB, EspF, Map | mdpi.com, frontiersin.org |

| Guadinomine B | EPEC | EspB, EspF, Map | mdpi.com, frontiersin.org |

| This compound | EPEC | None | kitasato-u.ac.jp, nih.gov |

Proposed Cellular Targets within the T3SS (e.g., OM domain)

While the precise molecular target of the guadinomines within the T3SS apparatus is still under investigation, some hypotheses have been put forward based on the activity of other T3SS inhibitors and the conserved nature of the secretion machinery. nih.govasm.org The T3SS is a complex structure composed of a basal body spanning the inner and outer bacterial membranes (IM and OM), a needle-like filament, and a translocation pore. nih.govfrontiersin.org

One proposed target is the outer membrane (OM) domain of the T3SS. mdpi.com This is based on the observation that some inhibitors affect both the T3SS and the related Type II Secretion System (T2SS), suggesting a shared or conserved target component, such as the outer membrane secretin pore. mdpi.com However, direct evidence for guadinomine interaction with the OM domain is still pending. The specificity of guadinomines A and B suggests a highly selective interaction with a component of the T3SS that is either absent or structurally different in the context of this compound's inactivity. The structural differences between the active and inactive guadinomines, particularly in the dipeptide moiety and the alkyl chain, are thought to be critical for target recognition and binding.

Advanced Research Methodologies and Future Perspectives for Guadinomine C2

Strategies to Overcome Low Natural Product Yields from Microbial Cultures

A primary obstacle in the study and development of many microbial natural products, including the guadinomines, is the low titer obtained from fermentation of the wild-type producing strain. mdpi.comnih.gov To address this, several strategies are being employed to enhance production.

Heterologous Expression: A powerful and widely used approach involves cloning the entire biosynthetic gene cluster (BGC) responsible for producing the natural product and expressing it in a more amenable, high-yielding host organism. frontiersin.orgnih.govrsc.org The guadinomine (gdn) BGC, which spans 51.2 kb and contains 26 open reading frames, has been identified, cloned, and sequenced. nih.govacs.orgresearchgate.net Its identity was confirmed through heterologous expression of key enzymes. nih.govacs.org Moving the gdn cluster into an optimized Streptomyces chassis or other suitable hosts could significantly boost the yield of Guadinomine C2. researchgate.netoup.com Industrial strains of Streptomyces, known for their abundant supply of precursors for natural product biosynthesis, are often proposed as ideal heterologous hosts. researchgate.net

Metabolic and Ribosome Engineering: Rational metabolic engineering of the native producer or a heterologous host offers another avenue for titer improvement. nih.gov This can involve overexpressing pathway-specific activators to enhance the transcription of the BGC. nih.gov Furthermore, ribosome engineering, which involves introducing mutations in ribosomal proteins or RNA polymerases, has proven to be a cost-effective method to awaken silent BGCs and improve the production of secondary metabolites in Streptomyces. mdpi.com Overexpression of the ribosome recycling factor, for instance, has been shown to increase the yield of other natural products by boosting protein synthesis. mdpi.com

Culture Condition Optimization: While genomic and engineering approaches are powerful, optimizing fermentation conditions remains a crucial step. It is known that laboratory culture conditions differ significantly from the natural environments of Streptomyces. frontiersin.org Exploring different media compositions, elicitors, and co-culturing techniques can induce the expression of otherwise silent or poorly expressed BGCs, potentially leading to improved yields of this compound. frontiersin.org

Biosynthetic Engineering Approaches for Analog Production and Pathway Elucidation

The modular nature of the PKS and NRPS enzymes that synthesize guadinomine offers a template for generating novel analogs with potentially improved activity or pharmacokinetic properties. nih.govnih.gov

The biosynthesis of guadinomines involves a chimeric multimodular PKS, an NRPS, and various tailoring enzymes. kitasato-u.ac.jpnih.gov This complex machinery starts with a unique guanidinoacetate starter unit and utilizes an unusual aminomalonyl-acyl carrier protein (ACP) extender unit. kitasato-u.ac.jpnih.gov Understanding and manipulating this pathway is key to diversification.

Type I PKSs and NRPSs are organized into modules, with each module typically responsible for one cycle of chain elongation and modification. nih.govnih.gov This modularity allows for a "plug-and-play" approach to create novel compounds. nih.gov

Domain and Module Swapping: A common strategy in combinatorial biosynthesis is the exchange of domains or entire modules between different PKS/NRPS assembly lines. nih.govjbei.org For the guadinomine pathway, one could envision replacing the acyltransferase (AT) domain, which selects the extender unit, with an AT domain from another PKS that recognizes a different substrate. This could lead to modifications in the polyketide backbone of this compound. Similarly, the adenylation (A) domain of the NRPS module, which activates a specific amino acid (L-Ala-L-Val in the case of guadinomines), could be swapped to incorporate different amino acids into the final structure. kitasato-u.ac.jpacs.org

Directed Mutagenesis: Site-directed mutagenesis of key catalytic domains can alter their substrate specificity. nih.gov For example, mutating active site residues in the AT domain can reprogram its selectivity for extender units. nih.gov This approach has been used to invert the selectivity of an AT domain from its native substrate to a non-native one, offering a precise way to modify the polyketide structure. nih.gov

The enzymes within a biosynthetic pathway are not always perfectly specific and can sometimes accept substrates other than their preferred one. This "promiscuity" can be exploited for analog generation. nih.gov

Substrate Promiscuity of AT Domains: Acyltransferase (AT) domains are key determinants of polyketide structure, as they select the extender units for incorporation. nih.govnih.gov Studies on various PKS systems have shown that AT domains can be promiscuous, accepting a range of natural and non-natural extender units. nih.govcapes.gov.br Probing the promiscuity of the AT domains within the guadinomine PKS could reveal their tolerance for alternative acyl-CoA substrates. capes.gov.br Feeding the Streptomyces culture with synthetic precursor analogs (a strategy known as precursor-directed biosynthesis) could lead to their incorporation into the guadinomine scaffold if the enzymes exhibit sufficient promiscuity. rsc.org Research has shown that while the AT domain often discriminates between extender units, the downstream ketosynthase (KS) domain can be remarkably tolerant to diverse extender units, providing a clear target for future engineering efforts. capes.gov.br

Manipulating PKS and NRPS Modules

Synthetic Biology Applications for Guadinomine Pathway Modification

Synthetic biology provides a powerful toolkit for the rational design and engineering of biosynthetic pathways. nih.govasm.org

CRISPR/Cas-based Genome Editing: The development of CRISPR/Cas systems for use in Streptomyces has revolutionized the genetic manipulation of these bacteria. oup.comspringernature.commdpi.com These tools allow for rapid and efficient gene deletions, insertions, and replacements within the genome. acs.orgoup.com For the guadinomine pathway, CRISPR/Cas9 could be used to seamlessly delete or replace specific domains or modules within the PKS/NRPS genes directly in the chromosome of the producing organism. oup.comacs.org This avoids the complexities of multi-plasmid expression systems and allows for stable, engineered strains. For example, large genomic regions, including entire BGCs, can be substituted with high efficiency. oup.com

Cell-Free Systems: Cell-free synthetic biology is an emerging platform for prototyping and producing natural products without the constraints of a living cell. rsc.orgnih.gov By using cell extracts containing the necessary machinery for transcription and translation, biosynthetic pathways can be reconstituted and studied in vitro. nih.gov This approach would allow for rapid testing of engineered guadinomine PKS/NRPS variants and the effects of different precursor concentrations, bypassing the slower process of transforming and cultivating Streptomyces. rsc.orgnih.gov

Computational Chemistry and Molecular Modeling for Structure-Activity Relationship Refinement and Target Identification

Computational approaches are increasingly integral to natural product research, helping to guide synthetic and biosynthetic efforts and to understand biological function. scielo.org.mx

Structure-Activity Relationship (SAR) Studies: this compound itself exhibits no inhibitory activity against the TTSS, unlike the potent Guadinomines A and B. kitasato-u.ac.jpmdpi.com Understanding the structural features responsible for this difference is crucial. Molecular modeling techniques like quantitative structure-activity relationship (QSAR) and pharmacophore modeling can be used to analyze the existing guadinomine family and predict which structural modifications might enhance activity. mdpi.comunifap.br By creating computational models of the guadinomines and their potential interactions with their biological target, researchers can prioritize the synthesis of analogs that are most likely to be active. scielo.org.mxnih.gov For instance, the observation that Guadinomine D, which has an acylated amine, is 1000-fold less potent than Guadinomine B highlights the critical importance of the vicinal diamine for biological activity. mdpi.com

Target Identification and Mechanism of Action: While the guadinomines are known to inhibit the TTSS, their precise molecular target remains to be fully elucidated. mdpi.commdpi.com Computational methods can aid in this process. Molecular docking simulations can be used to screen potential protein targets within the TTSS apparatus, predicting how Guadinomine B (the most potent analog) might bind. scielo.org.mx Identifying the specific target and binding mode would provide a blueprint for designing new, even more potent inhibitors and would help explain the SAR observed among the natural guadinomine variants.

Q & A

Q. What methodologies are recommended for isolating and purifying Guadinomine C2 from natural sources?

Answer: Isolation of this compound typically involves solvent extraction, followed by chromatographic techniques such as HPLC or column chromatography. Key steps include:

- Solvent selection : Polar solvents (e.g., methanol, ethanol) for initial extraction, optimized based on compound solubility .

- Chromatographic separation : Use of reverse-phase HPLC with C18 columns and gradient elution for purification. Parameters like flow rate and mobile phase composition must be calibrated to minimize co-elution of impurities .

- Purity validation : Confirmation via NMR (≥95% purity) and LC-MS to ensure structural integrity .

Basic Research Question

Q. What spectroscopic and computational techniques are critical for structural elucidation of this compound?

Answer: A multi-technique approach is essential:

- Nuclear Magnetic Resonance (NMR) : 1D (H, C) and 2D (COSY, HSQC, HMBC) NMR to assign stereochemistry and functional groups .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to determine molecular formula and fragmentation patterns .

- X-ray Crystallography : For absolute configuration determination, if crystallizable .

- Computational Methods : Density Functional Theory (DFT) to validate NMR chemical shifts and predict electronic properties .

Advanced Research Question

Q. How can researchers resolve contradictions in reported bioactivity data for this compound across different studies?

Answer: Contradictions often arise from variability in experimental design or biological models. A systematic approach includes:

- Replication : Reproduce assays under identical conditions (e.g., cell lines, incubation time) to isolate methodological discrepancies .

- Meta-analysis : Statistically aggregate data from multiple studies to identify trends or outliers (e.g., using ANOVA or Bayesian models) .

- Contextual factors : Assess differences in solvent systems (e.g., DMSO concentration), which may affect compound solubility and bioactivity .

Advanced Research Question

Q. What experimental strategies are effective for studying the mechanism of action of this compound in bacterial systems?

Answer: Advanced mechanistic studies require:

- Target identification : Use affinity chromatography or proteomics (e.g., SILAC) to identify binding partners .

- Gene Knockout Models : CRISPR/Cas9-edited bacterial strains to validate target essentiality .

- Metabolomic Profiling : LC-MS-based metabolomics to track metabolic perturbations post-treatment .

- Time-Kill Assays : Differentiate bacteriostatic vs. bactericidal effects under varying concentrations .

Advanced Research Question

Q. How should researchers design experiments to investigate synergy between this compound and existing antibiotics?

Answer: Synergy studies demand rigorous controls and statistical validation:

- Checkerboard Assay : Determine Fractional Inhibitory Concentration (FIC) indices to quantify synergy/additivity/antagonism .

- Dose-Response Matrix : Test combinatorial effects across a range of concentrations to model pharmacodynamic interactions .

- Mechanistic Validation : Use transcriptomics (RNA-seq) to identify pathways potentiated by the combination .

Basic Research Question

Q. What are the best practices for validating the stability of this compound under varying storage and experimental conditions?

Answer: Stability studies should include:

- Temperature/pH testing : Incubate the compound at 4°C, 25°C, and 37°C across pH 5–8, with periodic LC-MS analysis to detect degradation .

- Light Sensitivity : Expose to UV/visible light and monitor photodegradation via spectrophotometry .

- Long-Term Stability : Store lyophilized samples under inert gas (e.g., argon) to prevent oxidation .

Advanced Research Question

Q. How can researchers address discrepancies between in vitro and in vivo efficacy data for this compound?

Answer: Discrepancies often stem from pharmacokinetic limitations. Strategies include:

- Bioavailability Optimization : Use nanoformulations (e.g., liposomes) to enhance solubility and tissue penetration .

- Metabolite Profiling : Identify inactive metabolites via in vivo LC-MS/MS to explain reduced efficacy .

- Animal Model Refinement : Select immunocompetent models or humanized mice to better mimic human pathophysiology .

Advanced Research Question

Q. What statistical frameworks are appropriate for analyzing dose-dependent toxicity data for this compound?

Answer:

- Probit Analysis : Calculate LD50/LC50 values with 95% confidence intervals .

- Hill Slope Modeling : Fit dose-response curves to assess cooperativity in toxic effects .

- Benchmark Dose (BMD) : Estimate threshold toxicity levels for regulatory applications .

Basic Research Question

Q. How should researchers conduct a systematic literature review on this compound to identify knowledge gaps?

Answer: Follow PRISMA guidelines:

- Database Selection : Use PubMed, SciFinder, and Web of Science with keywords (e.g., "this compound biosynthesis") .

- Inclusion/Exclusion Criteria : Filter studies by publication date, peer-review status, and methodological rigor .

- Gap Analysis : Map reported bioactivities, synthesis routes, and mechanistic data to highlight understudied areas .

Advanced Research Question

Q. What methodologies are recommended for investigating the biosynthetic pathway of this compound in microbial hosts?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.